molecular formula C13H15ClN2O3 B2646465 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one CAS No. 1103647-45-5

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one

Cat. No.: B2646465
CAS No.: 1103647-45-5
M. Wt: 282.72
InChI Key: BKVBBNXKOGAPPP-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenoxyacetyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-methylpiperazine. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions usually include:

    Temperature: The reaction is typically conducted at room temperature.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites.

    Receptor modulation: Acting as an agonist or antagonist to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: Shares the chlorophenoxy group but lacks the piperazine ring.

    3-Methylpiperazine: Contains the piperazine ring but lacks the chlorophenoxyacetyl group.

Uniqueness

4-[2-(4-Chlorophenoxy)acetyl]-3-methylpiperazin-2-one is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-9-13(18)15-6-7-16(9)12(17)8-19-11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBBNXKOGAPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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